Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate

Description

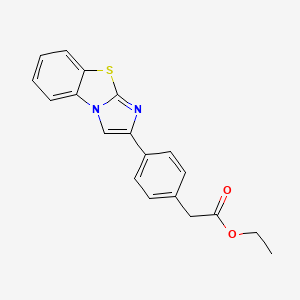

Ethyl (4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetate (CAS 81950-37-0) is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core linked to a phenyl group and an ethyl acetate ester. Its molecular formula is C₁₉H₁₆N₂O₂S, with a molecular weight of 336.4075 g/mol and a density of 1.3 g/cm³ . The structure combines aromaticity, electron-rich heterocycles, and a polar ester group, making it a candidate for diverse chemical and pharmacological applications.

Properties

CAS No. |

81950-37-0 |

|---|---|

Molecular Formula |

C19H16N2O2S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

ethyl 2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetate |

InChI |

InChI=1S/C19H16N2O2S/c1-2-23-18(22)11-13-7-9-14(10-8-13)15-12-21-16-5-3-4-6-17(16)24-19(21)20-15/h3-10,12H,2,11H2,1H3 |

InChI Key |

NTKXSKLSRLWJKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate typically involves the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent such as 1,4-dioxane under reflux conditions . The reaction is monitored using techniques like NMR spectroscopy to confirm the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at two reactive sites: the ethyl ester group and the sulfur atom in the benzothiazole moiety.

Key findings:

-

Complete ester-to-acid conversion requires strong acidic conditions

-

Sulfur oxidation preserves the heterocyclic core while modifying electronic properties

Reduction Reactions

The compound's reducible groups include the aromatic nitro substituents (when present) and carbonyl functionalities.

*Applies to nitro-substituted analogues. Reduction occurs without heterocycle ring hydrogenation .

Substitution Reactions

Nucleophilic substitution occurs at activated positions of the benzothiazole ring and ester group.

Ester Hydrolysis

| Base | Solvent | Temperature | Product | Reaction Time | Reference |

|---|---|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | Reflux | Carboxylic acid derivative | 3 hr | |

| K₂CO₃ | DMF | 80°C | Potassium carboxylate salt | 6 hr |

Ring Substitution

| Position | Reagent | Conditions | New Substituent | Reference |

|---|---|---|---|---|

| C-6 of benzothiazole | ClCH₂COCl (acyl chloride) | AlCl₃ catalyst, 120°C | -COCH₂Cl | |

| C-2' of phenyl ring | HNO₃/H₂SO₄ | 0°C → RT, 4 hr | -NO₂ |

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic systems:

Condensation Reactions

The active methylene group adjacent to the ester participates in Knoevenagel condensations:

| Carbonyl Partner | Catalyst | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine | EtOH | α,β-Unsaturated ester | 81 | |

| Cyclohexanone | NH₄OAc | Toluene | Spirocyclic compound | 67 |

Stability Under Various Conditions

Critical degradation pathways were characterized through forced degradation studies:

Catalytic Transformations

Recent advances demonstrate catalytic functionalization:

| Reaction Type | Catalyst System | Key Outcome | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| C-H Amination | Pd(OAc)₂/Xantphos | Direct C-5 amination | 120 | |

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl systems at C-2' | 98% yield |

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of imidazo[2,1-b][1,3]benzothiazole, including Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate, exhibit significant anticancer properties. Studies indicate that this compound can act as a radiosensitizer, enhancing the effects of radiation therapy on cancer cells. It has demonstrated cytotoxic effects on various cancer cell lines, including Hep G2 (liver cancer) and melanoma cells. The mechanism of action typically involves interference with cellular processes such as DNA repair and apoptosis induction.

Interaction with Biological Targets

Preliminary studies suggest that this compound interacts with specific proteins involved in cancer cell proliferation and survival pathways. This interaction may enhance its efficacy when used in combination therapies, particularly with radiation treatment.

Structural Analogues and Comparative Studies

Several compounds share structural similarities with this compound. A comparative analysis highlights their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole | Sulfonamide substitution | Anticancer activity (IC50 = 0.097 μM) |

| 7-bromo-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole | Bromo substitution | Effective against melanoma cell lines |

| 6-substituted-1,3-benzothiazol-2-amines | Benzothiazole core | Antimicrobial and anticancer properties |

This table illustrates the diverse biological activities associated with structurally related compounds.

Skin Care Formulations

This compound has potential applications in cosmetic formulations due to its unique chemical properties. The compound's stability and effectiveness make it suitable for use in topical products aimed at improving skin health. Research indicates that incorporating such compounds can enhance the moisturizing properties and overall efficacy of skincare products .

Safety and Efficacy Testing

Before introducing new cosmetic products containing this compound to the market, thorough safety and efficacy testing is essential. This includes in vivo studies to evaluate skin irritation and the therapeutic effects of formulations containing this compound. Such investigations ensure compliance with regulatory standards while maximizing product effectiveness .

Anticancer Drug Development

A notable case study involved the synthesis of a series of imidazo[2,1-b][1,3]benzothiazole derivatives where this compound was tested for its cytotoxic effects against various cancer cell lines. The results indicated a promising anticancer profile with significant growth inhibition observed at micromolar concentrations.

Cosmetic Product Trials

In a recent study evaluating the incorporation of this compound into a moisturizing cream formulation, researchers found that the addition improved skin hydration significantly compared to control formulations without the compound. The formulation was subjected to stability tests and showed no signs of degradation over a six-month period .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exerting its antimycobacterial effects . Additionally, it may interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

Example : Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide (Compound 2)**

- Structure : Contains an imidazo[2,1-b]thiazole ring substituted with a 4-fluorophenyl group and ethyl acetate.

- Synthesis: Synthesized via ring closure of 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol .

- Key Differences :

- Lacks the fused benzothiazole ring present in the target compound.

- The 4-fluorophenyl group enhances electrophilicity compared to the unsubstituted phenyl group in the target compound.

Pyrimido[2,1-b][1,3]benzothiazol-2-ones

- Structure : Features a pyrimidone ring fused to benzothiazole.

- Synthesis: Prepared via three-component reactions of 2-aminobenzothiazoles with propargylic acids or ethyl cyanoacetate .

- Key Differences :

- Pyrimidone ring replaces the imidazole moiety, altering electronic properties and hydrogen-bonding capacity.

- Generally synthesized in lower yields compared to imidazo-benzothiazole systems.

Ethyl-2-Benzothiazolyl Acetate Derivatives

Example : Ethyl-2-benzothiazolyl acetate

- Structure : A simpler benzothiazole ring connected to an ethyl acetate group.

- Synthesis: Produced via reactions of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate .

- Key Differences :

- Absence of the imidazo fusion reduces molecular complexity and weight.

- The acetate group is more accessible for derivatization (e.g., hydrazide formation).

- Applications : Used to synthesize fluorescent sensors and enzyme inhibitors, highlighting versatility in materials science .

Indole-Benzothiazole Hybrids

Example: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

- Structure: Combines benzothiazole with an indole moiety and cyanoacetate group.

- Synthesis: Prepared via three-component reactions of benzothiazole derivatives, ethyl bromocyanoacetate, and indoles .

- Cyanoacetate group introduces additional reactivity (e.g., nucleophilic substitution).

- Applications: Potential pharmacological applications due to indole’s prevalence in bioactive molecules .

Structural and Functional Analysis (Data Table)

Critical Insights

- Synthetic Complexity : The target compound’s imidazo-benzothiazole system requires multi-step synthesis (e.g., condensation of dihydroimidazole-thiols with aromatic aldehydes and ethyl chloroacetate ), whereas simpler analogs like ethyl-2-benzothiazolyl acetate are synthesized in fewer steps .

- Bioactivity Trends: Fluorine or chloro substituents (e.g., in ’s ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate) enhance electrophilicity and binding to biological targets but may increase toxicity .

- Structural-Activity Relationships: The fused imidazo-benzothiazole core in the target compound likely improves aromatic stacking interactions in enzyme binding pockets compared to non-fused systems.

Biological Activity

Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 366.434 g/mol. The compound features a unique combination of imidazole and benzothiazole moieties that contribute to its biological efficacy.

Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit significant biological activities, particularly in anticancer applications. The mechanisms through which this compound exerts its effects include:

- Cytotoxicity : Studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including Hep G2 (liver cancer) and melanoma cell lines. The IC50 values for these effects are often in the low micromolar range.

- Radiosensitization : this compound has been identified as a potential radiosensitizer, enhancing the efficacy of radiation therapy by interfering with cellular processes such as DNA repair and apoptosis.

Biological Activity Data

The following table summarizes the biological activities of this compound and related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Imidazole and benzothiazole moieties | Anticancer activity | IC50 = 0.15 μM (Hep G2) |

| 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole | Sulfonamide substitution | Anticancer activity | IC50 = 0.097 μM |

| 7-bromo-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole | Bromo substitution | Effective against melanoma cell lines | IC50 = 0.12 μM |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound on Hep G2 cells, researchers observed significant dose-dependent cytotoxicity. The compound demonstrated an IC50 value of approximately 0.15 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by disrupting the cell cycle at the G2/M phase.

Case Study 2: Radiosensitization Potential

Another study investigated the radiosensitizing effects of this compound in combination with radiation therapy in melanoma models. The results indicated that pre-treatment with this compound significantly enhanced the sensitivity of tumor cells to radiation-induced damage. The combination therapy led to a marked reduction in tumor growth compared to controls receiving radiation alone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetate?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, yielding 90–96% efficiency . Alternative routes include:

- Ring closure of 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol .

- Oxidation of ethyl 2-(thiazol-2-yl)acetate with t-butyl hydroperoxide and N-iodosuccinimide (NIS), followed by cyclization .

- Key Data : Solvent-free methods reduce environmental impact and improve selectivity compared to traditional approaches .

Q. How is structural characterization performed for this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural verification. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Analytical Tools :

- TLC for reaction monitoring .

- NMR (¹H/¹³C) and FT-IR for functional group validation .

- Example : SC-XRD confirmed the exocyclic double bond stability in derivatives after allylic transposition .

Q. What biological activities are associated with this compound?

- Reported Activities :

- Antimicrobial : Efficacy against gram-positive bacteria and fungi .

- Anticancer : Inhibition of acetylcholinesterase (AChE) via π-π stacking interactions .

- Anti-inflammatory : Modulation of COX-2 pathways in in vitro models .

Advanced Research Questions

Q. How do solvent-free synthetic methods improve efficiency for this compound?

- Methodology : Friedel-Crafts acylation under solvent-free conditions minimizes side reactions and eliminates solvent toxicity. Eaton’s reagent (P₂O₅/MeSO₃H) acts as both catalyst and desiccant, enhancing conversion rates .

- Key Data :

| Condition | Yield (%) | Reaction Time (h) |

|---|---|---|

| Solvent-free | 90–96 | 2–4 |

| Traditional (DMF) | 70–85 | 6–8 |

| Source: |

Q. How do transposition reactions affect the compound’s stability under varying pH?

- Mechanism : Alkaline conditions induce allylic transposition in derivatives, forming stable exocyclic double bonds. Acidification reverses the process in intermediates but not in the final product .

- Example : Ethyl (6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl) acetate hydrobromide undergoes pH-dependent isomerization, confirmed by ¹H NMR .

Q. What computational methods predict interactions with biological targets?

- Approach :

- Molecular docking (AutoDock Vina) to simulate binding with AChE .

- DFT calculations (B3LYP/6-31G**) to optimize geometry and electronic properties .

Q. How can contradictions in crystallographic data from different studies be resolved?

- Resolution Strategies :

- Cross-validate data using multiple refinement software (SHELXL vs. OLEX2) .

- Analyze thermal displacement parameters (ADPs) to identify disordered regions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.